molecular formula C21H17BrN2O2S B2409154 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline CAS No. 361170-80-1

5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline

Cat. No.: B2409154
CAS No.: 361170-80-1
M. Wt: 441.34
InChI Key: OZTSILBBTXZVOF-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound belongs to the 2-pyrazoline class of heterocycles, which are nitrogen-containing five-membered rings known for their significant biological activities and role as key scaffolds in pharmaceuticals . Pyrazoline derivatives are extensively investigated for their potential therapeutic applications, particularly in neuroscience . Researchers value this structural motif for developing agents that target neurodegenerative diseases, with studies showing related compounds acting as potent inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in Alzheimer's and Parkinson's disease research . Furthermore, diarylpyrazoline structures are of great interest as cannabinoid CB1 receptor antagonists, making them valuable probes for studying obesity, metabolic disorders, and psychiatric conditions . The specific substitution pattern on this pyrazoline—featuring bromophenyl, phenyl, and phenylsulfonyl groups—makes it a versatile intermediate for further synthetic modification and structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)27(25,26)19-9-5-2-6-10-19/h1-14,21H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTSILBBTXZVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with phenylsulfonylacetophenone under acidic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazoline core substituted with a phenylsulfonyl group and a bromophenyl moiety, which significantly influences its biological activity. The synthesis of this compound typically involves the reaction of appropriate hydrazones with phenylsulfonyl chloride under controlled conditions, yielding high purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoline derivatives, including 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline. Research indicates that compounds in this class can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown efficacy against breast cancer cell lines by modulating apoptotic pathways and inhibiting key oncogenic signaling pathways .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in several studies. The compound exhibits significant inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for treating inflammatory diseases . Its structure allows for effective interaction with inflammatory mediators, thereby reducing inflammation in various models.

Antimicrobial Activity

The antimicrobial properties of pyrazoline derivatives have been extensively studied. This compound has demonstrated activity against a range of pathogens, including bacteria and fungi. In vitro assays have shown that it possesses significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that pyrazoline derivatives may also offer neuroprotective benefits. Studies indicate that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to cross the blood-brain barrier enhances their utility in neuropharmacology.

Case Studies and Experimental Data

ApplicationModel/SystemResult Summary
AnticancerMCF-7 Breast Cancer CellsInduced apoptosis with IC50 values in the low micromolar range; modulation of Bcl-2 family proteins observed .
Anti-inflammatoryRat Paw Edema ModelSignificant reduction in paw swelling compared to control; inhibition of COX-2 expression noted .
AntimicrobialBacterial StrainsExhibited zone of inhibition ranging from 15 to 25 mm against tested strains; effective against resistant strains .
NeuroprotectiveSH-SY5Y Neuronal CellsReduced oxidative stress markers; enhanced cell viability under neurotoxic conditions .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and biological activities:

Compound Name Substituents (Positions) Biological Activity (Efficacy) Toxicity (Severity Index, SI) Key Reference
5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline 1: Phenylsulfonyl; 3: Phenyl; 5: 4-Bromophenyl Not explicitly reported (structural focus) Not reported
1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) Oxadiazole core; 4-chlorophenyl substituent Anti-inflammatory (59.5% edema inhibition) SI = 0.75
1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb) Oxadiazole core; 3,4-dimethoxyphenyl substituent Anti-inflammatory (61.9% edema inhibition) SI = 0.83
1-(Chloroacetyl)-3-(2-furanyl)-5-(4-chlorophenyl)-2-pyrazoline 1: Chloroacetyl; 3: 2-Furanyl; 5: 4-Chlorophenyl Antimicrobial (C. albicans activity comparable to ketoconazole) Not reported

Key Comparative Findings

Anti-Inflammatory Activity: Oxadiazole derivatives (IIIa and IIIb) exhibit anti-inflammatory activity (59.5–61.9% inhibition of carrageenan-induced edema), comparable to indomethacin (64.3%) at 20 mg/kg .

Synthetic Challenges: Pyrazolines with nitro or trichloromethyl groups (e.g., 1-(4-bromophenyl)-3-aryl-4-trichloromethyl-5-nitro-Δ²-pyrazoline) are prone to instability, converting to pyrazole systems . This contrasts with chloroacetyl-substituted pyrazolines (e.g., 1-(chloroacetyl)-3-(2-furanyl)-5-(4-chlorophenyl)-2-pyrazoline), which remain stable enough for antimicrobial testing .

Toxicity Profile: Oxadiazole derivatives IIIa and IIIb display lower toxicity (SI = 0.75–0.83) compared to the reference drug indomethacin (SI = 2.67), suggesting improved safety margins .

Antimicrobial Activity: Chloroacetyl-substituted pyrazolines exhibit potent activity against P. aeruginosa and C. albicans, with some derivatives outperforming ketoconazole . The phenylsulfonyl group in the target compound may further enhance antimicrobial efficacy due to increased lipophilicity and membrane penetration.

Mechanistic and Regioselectivity Insights

  • Regioselectivity in Synthesis : The formation of this compound is influenced by interactions between the Cβ atom of electrophilic reagents and the –N=N=C– fragment of nucleophilic intermediates, as described by Molecular Electron Density Theory (MEDT) . This contrasts with oxadiazole derivatives, where regioselectivity is driven by electronic effects of substituents like methoxy or chloro groups .
  • Sulfonyl Group Impact : The phenylsulfonyl moiety in the target compound likely stabilizes the pyrazoline ring through steric and electronic effects, reducing susceptibility to elimination reactions observed in nitro-substituted analogues .

Biological Activity

5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline is a pyrazoline derivative that has garnered attention due to its diverse biological activities. Pyrazoline compounds are known for their pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. This article details the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₇H₁₅BrN₂O₂S
  • Molecular Weight : 404.29 g/mol
  • CAS Number : 318247-56-2

1. Antimicrobial Activity

Research indicates that pyrazoline derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a similar structure demonstrated potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vivo studies. It was found to reduce inflammatory markers such as TNF-α and IL-6 in animal models subjected to induced inflammation. This suggests its utility in treating inflammatory diseases .

3. Analgesic Effects

The analgesic properties of pyrazolines have been well-documented. In a controlled study, administration of the compound resulted in significant pain relief in models of acute pain, demonstrating efficacy comparable to conventional analgesics like ibuprofen .

4. Anticancer Activity

Emerging studies have shown that pyrazoline derivatives can inhibit cancer cell proliferation. Specifically, this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolines is heavily influenced by their structural components. The presence of bromine in the para position on the phenyl ring enhances the compound's lipophilicity and biological interactions, which is crucial for its antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of several pyrazoline derivatives, this compound was tested against clinical isolates of bacteria. The results showed a notable zone of inhibition, supporting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that treatment with this compound significantly reduced paw edema in rats when compared to a control group. Histopathological analysis confirmed decreased leukocyte infiltration in treated tissues .

Q & A

Q. Answer :

  • 1H^1 \text{H} NMR : Identifies proton environments (e.g., pyrazoline NH at δ 8–10 ppm, aromatic protons at δ 7–8 ppm) .
  • 13C^{13} \text{C} NMR : Confirms carbon connectivity, including sulfonyl (C-SO2_2) and bromophenyl carbons .
  • HPLC : Ensures purity (>95%) using reverse-phase C18 columns with UV detection .

Advanced: How can reaction conditions be optimized to enhance synthetic yield?

Q. Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Flow Chemistry : Improves reproducibility by controlling residence time and mixing efficiency, as demonstrated in diazomethane syntheses .
  • Purification : Use gradient elution in flash chromatography to resolve byproducts .

Advanced: How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

Q. Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • Dynamic Effects : Consider rotational barriers in sulfonyl groups or hindered aryl rings that may cause signal broadening .
  • Comparative Analysis : Cross-reference with structurally analogous pyrazolines (e.g., 1-acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline) .

Advanced: What computational strategies predict the compound’s bioactivity or target interactions?

Q. Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases, GPCRs) .
  • MD Simulations : Assess binding stability over time (≥100 ns trajectories) .
  • Pharmacophore Modeling : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) using tools like Schrödinger’s Phase .

Basic: What methods are used to determine the crystal structure of this compound?

Q. Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation of a saturated DCM/ethanol solution.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL confirms bond lengths/angles .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Q. Answer :

  • Substituent Variation : Replace bromophenyl with chlorophenyl or trifluoromethyl groups to assess electronic effects .
  • Bioisosteres : Swap phenylsulfonyl with methylsulfonyl or carboxylic acid groups to modulate solubility .
  • Biological Assays : Test analogs against enzyme targets (e.g., COX-2, MAO) using fluorometric or colorimetric assays .

Advanced: How to address low purity or unexpected byproducts during synthesis?

Q. Answer :

  • Intermediate Analysis : Use TLC or LC-MS to monitor reaction progress and identify side products .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to remove hydrophobic impurities .
  • Chromatography : Adjust column polarity (e.g., silica vs. C18) for better separation of polar byproducts .

Advanced: What strategies validate the compound’s stability under experimental conditions?

Q. Answer :

  • Forced Degradation Studies : Expose to heat (60°C), light (UV), or acidic/basic conditions, then analyze via HPLC .
  • Mass Spectrometry : Detect decomposition products (e.g., sulfonic acid derivatives from hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .

Advanced: How to reconcile discrepancies in biological activity data across studies?

Q. Answer :

  • Assay Standardization : Ensure consistent protocols (e.g., cell line viability assays using MTT vs. resazurin) .
  • Physicochemical Profiling : Measure logP (e.g., 2.66 for analogs ) to correlate lipophilicity with activity.
  • Meta-Analysis : Compare data with structurally related compounds (e.g., pyrazoline-thiazole hybrids ).

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